

Comparative Analysis of RecQ Helicase Inhibitors: RecQ helicase-IN-1 and ML216

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Compound of Interest		
Compound Name:	RecQ helicase-IN-1	
Cat. No.:	B12379507	Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the biochemical and cellular activities of two prominent RecQ helicase inhibitors.

RecQ helicases are a conserved family of enzymes crucial for maintaining genomic stability through their roles in DNA replication, recombination, and repair.[1][2][3] Their dysfunction is linked to several genetic disorders characterized by premature aging and cancer predisposition, such as Bloom Syndrome (mutated BLM gene), Werner Syndrome (mutated WRN gene), and Rothmund-Thomson Syndrome (mutated RECQL4 gene).[2][4][5] This makes them attractive targets for cancer therapy, particularly in tumors with existing DNA damage response deficiencies. This guide provides a detailed comparative analysis of two small molecule inhibitors: ML216, which targets the Bloom Syndrome protein (BLM), and RecQ helicase-IN-1 (also known as HRO761), a selective inhibitor of the Werner Syndrome protein (WRN).

Data Presentation: Biochemical and Cellular Activity

The following tables summarize the quantitative data for **RecQ helicase-IN-1** and ML216, offering a direct comparison of their potency, selectivity, and cellular effects.

Table 1: Biochemical Potency and Selectivity



Parameter	RecQ helicase-IN-1 (HRO761)	ML216
Primary Target	Werner Syndrome Protein (WRN)	Bloom Syndrome Protein (BLM)
IC50 (Primary Target)	100 nM (WRN ATPase assay) [6][7]	0.97 μM (BLM ⁶³⁶⁻¹²⁹⁸)[8][9][10] [11], 2.98 - 3.39 μM (full-length BLM)[8][9][10][11][12]
Ki	Not Reported	1.76 μM (ssDNA-dependent ATPase activity)[8][10]
Selectivity (IC50)	>100 μM against BLM, RecQ1, RecQ5[6]	~50 µM against RecQ1; >50 µM against RecQ5 and E. coli UvrD[12]

Table 2: Cellular and In Vivo Activity



Parameter	RecQ helicase-IN-1 (HRO761)	ML216
Cellular Antiproliferative Activity (GI50)	0.04 μM (SW480 colorectal cancer cells, MSI-H)[6]; >10 μM (CAL-33 tongue squamous cell carcinoma, MSS)[6]	Selectively inhibits proliferation of BLM-proficient cells (PSNF5) over BLM-deficient cells (PSNG13)[12][13]
Cell Cycle Effects	Induces G2 phase arrest in HCT116 colorectal cancer cells (at 10 μM)[6]	In combination with cisplatin, induces cell cycle arrest in prostate cancer cells[14][15]
Induction of DNA Damage Markers	Increases levels of yH2AX, p21, and phosphorylated ATR, Chk2, and ATM in colorectal cancer cells[6]	In combination with cisplatin, increases yH2AX and cleaved caspase-3 in prostate cancer cells[14][15]
Other Cellular Effects	Induces proteasomal degradation of WRN in RKO colon cancer cells[6]	Causes a significant increase in the frequency of sister chromatid exchanges (SCEs) in BLM-proficient cells[12][13]
In Vivo Efficacy	Decreases tumor volume in an SW480 mouse xenograft model (at 40, 60, or 120 mg/kg per day)[6]	Reduces senescence and fibrosis in vivo and improves health in aged mice[16]. Considered a suitable starting point for mouse tumor xenograft models[12][17]

Mechanism of Action

RecQ helicase-IN-1 is a potent and highly selective inhibitor of the WRN helicase.[6] Its mechanism involves the induction of proteasomal degradation of the WRN protein.[6] By depleting WRN, it elevates DNA damage markers such as γH2AX and p21 and activates the ATR/ATM signaling pathways.[6] This leads to cell cycle arrest and shows potent antiproliferative effects, particularly in cancer cells with microsatellite instability.[6]

ML216 is a first-in-class inhibitor of the BLM helicase.[12][13] It acts by inhibiting the DNA unwinding activity of BLM, likely by disrupting the protein's ability to bind to DNA, rather than by





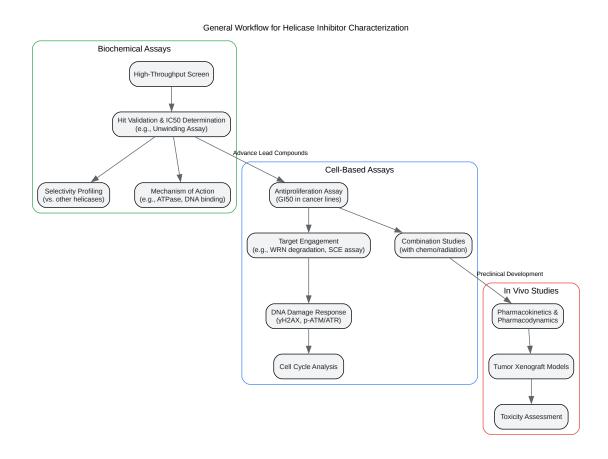


competing with ATP.[10][11] This inhibition of BLM function leads to a characteristic cellular phenotype of increased sister chromatid exchanges, mimicking the genetic deficiency seen in Bloom's Syndrome.[12] While selective for BLM over several other RecQ helicases, some reports indicate potential off-target effects through direct DNA binding at higher concentrations. [18] ML216 has also been shown to sensitize cancer cells to other DNA-damaging agents like cisplatin.[14][15]



Double-Strand Break (DSB) Inhibitors Inhibitors RecQ helicase-IN-1 Replication Stress / Stalled Forks Inhibits DNA binding Replication Fork Restart Replication Fork Restart Genome Stability





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